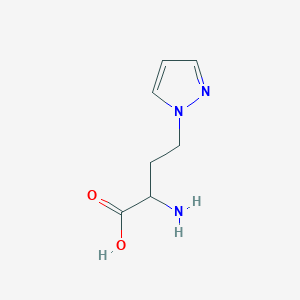

2-amino-4-(1H-pyrazol-1-yl)butanoic acid

Vue d'ensemble

Description

2-amino-4-(1H-pyrazol-1-yl)butanoic acid is an organic compound that features both an amino group and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid typically involves the reaction of a suitable pyrazole derivative with an amino acid precursor. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-4-(1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents

Activité Biologique

2-Amino-4-(1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group, a pyrazole ring, and a butanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 158.17 g/mol. The presence of the pyrazole moiety is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound may exert its effects through:

- Enzyme Inhibition : It can bind to active sites of enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in metabolic pathways where it may influence catalytic functions.

- Protein-Ligand Interactions : The compound can form complexes with proteins, affecting their stability and function. This interaction is vital for drug design, where it may serve as a lead structure for therapeutic agents targeting specific diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antiinflammatory | Potential to reduce inflammation by modulating immune responses. |

| Anticancer | May inhibit cancer cell proliferation through specific molecular interactions. |

| Enzyme Modulation | Influences the activity of enzymes involved in metabolic pathways. |

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, this compound demonstrated selective inhibition of key enzymes involved in inflammatory processes. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Anticancer Activity

Research has indicated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways. A study highlighted its ability to affect the expression of genes associated with cell survival and apoptosis, suggesting potential for anticancer therapies.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine. Factors such as pH and temperature can influence its stability and efficacy.

Propriétés

IUPAC Name |

2-amino-4-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAMNEICFOVNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.